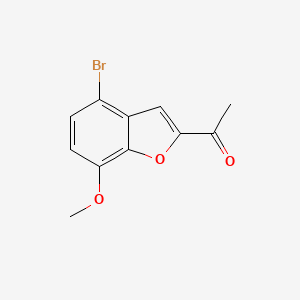

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Vue d'ensemble

Description

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is an organic compound that belongs to the benzofuran family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone typically involves the following steps:

Methoxylation: The addition of a methoxy group at the 7-position.

Acylation: The attachment of an ethanone group at the 1-position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

- Use of catalysts to speed up the reaction.

- Optimization of temperature and pressure conditions.

- Purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) due to the electron-deficient nature of the benzofuran ring. Common nucleophiles include amines, thiols, and alkoxides.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

- Deprotonation of the nucleophile to enhance reactivity.

- Attack at the electrophilic carbon adjacent to bromine, followed by bromide elimination.

Oxidation of the Ketone Group

The acetyl group can be oxidized to carboxylic acids under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO/HSO | Reflux, 6h | 4-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | 88% | |

| CrO/AcOH | 60°C, 4h | Same as above | 75% |

Key Observation :

Oxidation efficiency depends on the steric hindrance caused by the methoxy group at the 7-position.

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using hydride donors.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH/MeOH | RT, 2h | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethanol | 92% | |

| LiAlH/THF | Reflux, 3h | Same as above | 95% |

Application :

Reduced derivatives show enhanced solubility in polar solvents, facilitating biological testing .

Hydrolysis of the Methoxy Group

Demethylation of the methoxy group can occur under acidic or basic conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BBr/DCM, 0°C | 1-(4-Bromo-7-hydroxy-1-benzofuran-2-yl)-1-ethanone | 80% | |

| HO/HSO, 100°C | Same as above | 68% |

Significance :

The hydroxyl group enables further functionalization, such as glycosylation or esterification .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at positions activated by the methoxy group.

Regioselectivity :

The methoxy group directs incoming electrophiles to the 5- and 6-positions due to resonance stabilization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Optimization Note :

Coupling efficiency improves with electron-rich aryl boronic acids and bulky ligands .

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of pharmaceuticals or other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors and modulating their activity.

Pathways: Affecting biochemical pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Bromo-1-benzofuran-2-yl)-1-ethanone: Lacks the methoxy group.

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone: Lacks the bromine atom.

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-propanone: Has a propanone group instead of an ethanone group.

Uniqueness

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is unique due to the specific combination of bromine, methoxy, and ethanone groups, which may confer distinct chemical and biological properties.

Activité Biologique

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant studies.

Synthesis

The synthesis of this compound involves the bromination of benzofuran derivatives followed by acetylation. The presence of methoxy and bromo substituents significantly influences the compound's biological properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS).

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Apoptosis induction via ROS |

| A549 | 30 | Mitochondrial dysfunction |

| HT-29 | 40 | Caspase activation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was particularly effective against K562 leukemia cells, suggesting a targeted action in hematological malignancies .

Apoptosis Induction

The apoptosis mechanism was further explored using flow cytometry with Annexin V-FITC staining. The results indicated that this compound significantly increased phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis.

Table 2: Apoptotic Effects on K562 Cells

| Treatment Time (h) | % Early Apoptosis | % Late Apoptosis |

|---|---|---|

| 12 | 15 | 5 |

| 24 | 30 | 10 |

| 48 | 50 | 20 |

The compound's ability to induce apoptosis was time-dependent, with a notable increase in both early and late apoptotic markers after extended exposure .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial activity against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for various strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

Case Studies

In a study assessing the biological activity of benzofuran derivatives, it was found that compounds similar to this compound exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The introduction of bromine and methoxy groups was crucial for their increased potency against cancer cell lines .

Propriétés

IUPAC Name |

1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGUSCBWCVSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618619 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192381-08-1 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.